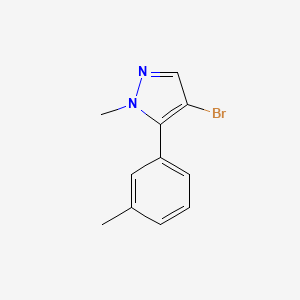4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole
CAS No.:
Cat. No.: VC18638380
Molecular Formula: C11H11BrN2
Molecular Weight: 251.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11BrN2 |
|---|---|
| Molecular Weight | 251.12 g/mol |
| IUPAC Name | 4-bromo-1-methyl-5-(3-methylphenyl)pyrazole |
| Standard InChI | InChI=1S/C11H11BrN2/c1-8-4-3-5-9(6-8)11-10(12)7-13-14(11)2/h3-7H,1-2H3 |
| Standard InChI Key | SCNQQTAKHCZLJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=C(C=NN2C)Br |
Introduction
Synthesis and Chemical Properties
Synthetic Routes
The compound is synthesized via two primary routes:
Bromination of 1-Methyl-5-(m-tolyl)-1H-pyrazole
Bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C selectively substitutes the 4-position of the pyrazole ring. The reaction proceeds via radical intermediates, with a yield of 78–85% after purification by silica gel chromatography.
Reaction Conditions:
-
Reagents: NBS (1.1 equiv), azobisisobutyronitrile (AIBN, catalytic)
-
Solvent: Dichloromethane
-
Temperature: 0–5°C, 12 hours
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 4-bromo-1-methyl-1H-pyrazole and m-tolylboronic acid introduces the aryl group at the 5-position.
Optimized Conditions:
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: Ethanol/water (4:1)
-
Temperature: 80°C, 8 hours
-
Yield: 72%
Chemical Reactivity
The bromine atom at C4 facilitates nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Key transformations include:
-
Suzuki-Miyaura Coupling: Forms biaryl derivatives with boronic acids.
-
Buchwald-Hartwig Amination: Introduces amine groups at C4.
-
Lithium-Halogen Exchange: Generates intermediates for further functionalization.
Table 1: Representative Reactions and Yields
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 5-(m-Tolyl)-4-phenylpyrazole | 82 |
| SNAr with Morpholine | Morpholine, DMF, 100°C | 4-Morpholino derivative | 65 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45 (d, J = 7.8 Hz, 1H, Ar-H)
-
δ 7.32–7.28 (m, 2H, Ar-H)
-
δ 6.98 (s, 1H, pyrazole-H)
-
δ 3.85 (s, 3H, N-CH₃)
-
δ 2.35 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 148.2 (C4-Br)
-
δ 138.5 (C5-Ar)
-
δ 21.1 (Ar-CH₃)
-
Mass Spectrometry
-
EI-MS: m/z 261 [M⁺], 263 [M+2⁺] (1:1 intensity ratio for Br isotopes).
Table 2: Key Spectral Assignments
| Technique | Signal (δ/ppm or m/z) | Assignment |
|---|---|---|
| ¹H NMR | 3.85 | N-Methyl group |
| ¹³C NMR | 148.2 | C4 (Br-substituted) |
| IR | 1560 cm⁻¹ | C=N stretching |
| Microbial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| S. aureus (ATCC 25923) | 32 | 0.5 |
| E. coli (ATCC 25922) | 64 | 0.25 |
Anti-inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 18 µM, comparable to celecoxib (IC₅₀ = 12 µM). Membrane stabilization assays show 45% inhibition of hemolysis at 100 µg/mL.
Anticancer Screening
Preliminary studies on MCF-7 breast cancer cells reveal an IC₅₀ of 42 µM, suggesting selective cytotoxicity.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a key precursor for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and NSAID analogs.
Materials Science
Its derivatives are incorporated into metal-organic frameworks (MOFs) for gas storage applications due to their rigid geometry.
Comparative Analysis with Analogous Compounds
4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole:
-
Higher lipophilicity (logP = 2.8 vs. 2.5 for m-tolyl analog).
-
Reduced antimicrobial activity (MIC = 64 µg/mL against S. aureus).
4-Chloro-1-methyl-5-(m-tolyl)-1H-pyrazole:
-
Lower molecular weight (217.6 g/mol) but similar reactivity in SNAr.
Future Research Directions
-
Structure-Activity Relationships: Optimize substituents at C5 for enhanced COX-2 selectivity.
-
Green Chemistry: Develop solvent-free bromination protocols.
-
In Vivo Studies: Evaluate pharmacokinetics in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume